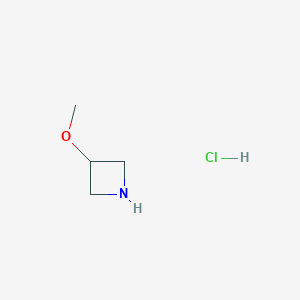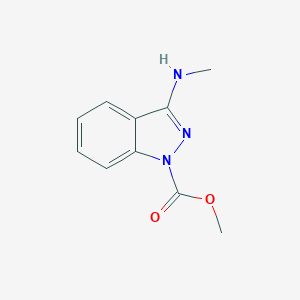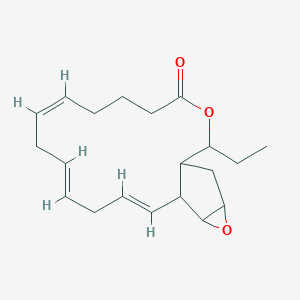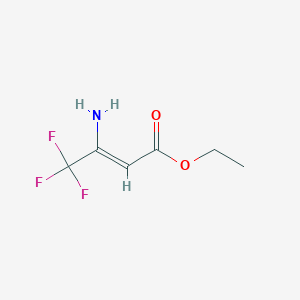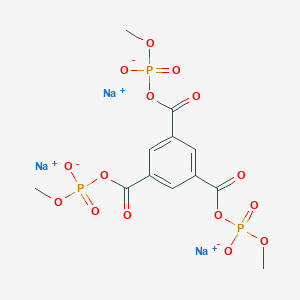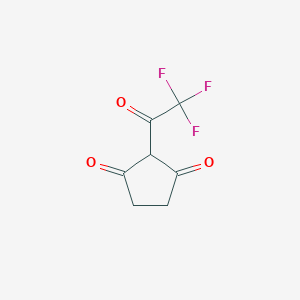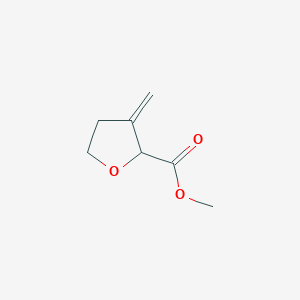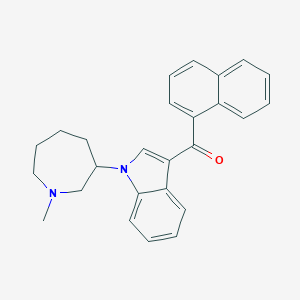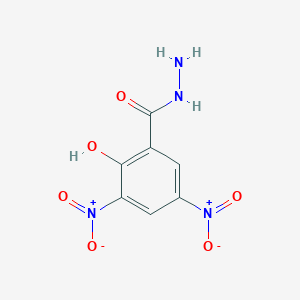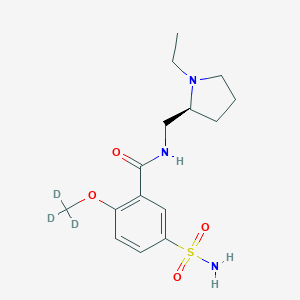![molecular formula C19H26N2O4S2 B119611 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane CAS No. 155622-16-5](/img/structure/B119611.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane, also known as amantadine, is a synthetic tricyclic amine that has been used for the treatment of Parkinson's disease, influenza A, and other viral infections. Amantadine has also shown potential in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
作用机制
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor and the enhancement of dopamine release in the brain. Amantadine has also been shown to increase the activity of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Amantadine has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been shown to reduce the severity of symptoms in individuals with influenza A by inhibiting viral replication. Amantadine has also been studied for its neuroprotective effects in traumatic brain injury and multiple sclerosis.
实验室实验的优点和局限性
Amantadine has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane. One area of interest is the potential use of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in exploring the potential neuroprotective effects of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in other types of brain injury, such as stroke. Finally, there is interest in developing new formulations of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane that can improve its bioavailability and reduce the risk of adverse effects.
合成方法
Amantadine can be synthesized through a multistep process involving the reaction of 1-adamantylamine with chloroacetyl chloride, followed by the reaction with 4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to yield 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane.
科学研究应用
Amantadine has been extensively studied for its potential therapeutic effects on neurological disorders. It has been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in individuals with influenza A. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been studied for its potential neuroprotective effects in traumatic brain injury and multiple sclerosis.
属性
CAS 编号 |
155622-16-5 |
|---|---|
产品名称 |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
分子式 |
C19H26N2O4S2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
InChI |
InChI=1S/C19H26N2O4S2/c20-17(10-26-27(23,24)25)21-12-18-6-13-5-14(7-18)9-19(8-13,11-18)15-1-3-16(22)4-2-15/h1-4,13-14,22H,5-12H2,(H2,20,21)(H,23,24,25) |
InChI 键 |
QDQJLUNBCXGVCS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
同义词 |
Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1(sup 3,7 ))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





